molecular formula C11H15NO3 B14839398 3-Tert-butoxy-4-hydroxybenzamide

3-Tert-butoxy-4-hydroxybenzamide

Cat. No.: B14839398
M. Wt: 209.24 g/mol
InChI Key: OFOOEFUQTNFEAW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

3-Tert-butoxy-4-hydroxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into different hydroxybenzamide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various hydroxybenzamide derivatives, which exhibit different biological activities .

Scientific Research Applications

3-Tert-butoxy-4-hydroxybenzamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

4-hydroxy-3-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-9-6-7(10(12)14)4-5-8(9)13/h4-6,13H,1-3H3,(H2,12,14)

InChI Key

OFOOEFUQTNFEAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)C(=O)N)O

Origin of Product

United States

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